

Spectroscopic Profile of 2-Methylquinoline-4-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylquinoline-4-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Methylquinoline-4-carboxamide**, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and a visual representation of a common synthetic workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques used to characterize **2-Methylquinoline-4-carboxamide** and its close derivatives.

Table 1: ^1H NMR Spectroscopic Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
H-5	8.35	d	8.4	DMSO-d ₆
H-2' (quinoline ring)	8.21	s	-	DMSO-d ₆
H-6, H-7, H-8	7.85-7.95	m	-	DMSO-d ₆
Phenyl-H	7.55-7.62	m	-	DMSO-d ₆
Phenyl-H	7.35-7.42	m	-	DMSO-d ₆
CH ₃	2.72	s	-	DMSO-d ₆

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as a representative example.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment	Chemical Shift (δ , ppm)	Solvent
C=O	166.4	DMSO-d ₆
C-4	154.2	DMSO-d ₆
C-2	148.9	DMSO-d ₆
Aromatic Carbons	125.3-137.5	DMSO-d ₆
CH ₃	21.5	DMSO-d ₆

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as a representative example.[\[1\]](#)

Table 3: IR Spectroscopic Data

Functional Group	Vibrational Frequency (cm ⁻¹)
N-H Stretching	~3437
C=O Stretching	~1680-1726
Aromatic C=C Stretching	~1635
C-N Stretching	~1101

Note: These are characteristic ranges for quinoline carboxamide derivatives.[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data

Technique	Ion	m/z	Relative Abundance (%)
Electron Ionization (EI)	[M] ⁺	186	-
High-Resolution Mass Spectrometry (HRMS)	[M+H] ⁺ (for C ₁₈ H ₁₅ N ₂ O)	Calculated: 275.1184, Found: 275.1189	-

Note: The molecular ion for the parent **2-Methylquinoline-4-carboxamide** is expected at m/z 186. The HRMS data is for the N-phenyl derivative.[\[1\]](#)[\[4\]](#) Electron ionization mass spectra of 2-substituted quinoline-4-carboxamides have been reported, providing insights into their fragmentation patterns.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **2-Methylquinoline-4-carboxamide** are provided below.

Synthesis of 2-Methylquinoline-4-carboxylic acid

A common method for the synthesis of the precursor, 2-methylquinoline-4-carboxylic acid, is the Doebner reaction.

- Reagents: Substituted aromatic amine, pyruvic acid, ethanol.

- Procedure: A solution of the aromatic amine and pyruvic acid in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, typically by filtration, and may be purified by recrystallization.

Synthesis of 2-Methylquinoline-4-carboxamide

The amidation of the corresponding carboxylic acid is a standard procedure to obtain the final carboxamide.^{[1][6]}

- Reagents: 2-Methylquinoline-4-carboxylic acid, thionyl chloride (SOCl_2) or oxalyl chloride, desired amine, a suitable solvent (e.g., THF, CH_2Cl_2), and a few drops of DMF.
- Procedure:
 - To a solution of 2-methylquinoline-4-carboxylic acid in the chosen solvent at 0 °C, a few drops of DMF are added, followed by the dropwise addition of oxalyl chloride or thionyl chloride.
 - The reaction mixture is stirred at this temperature and then allowed to warm to room temperature to form the acid chloride intermediate.
 - The corresponding amine is then added to the reaction mixture.
 - The reaction is stirred until completion, as monitored by TLC.
 - The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

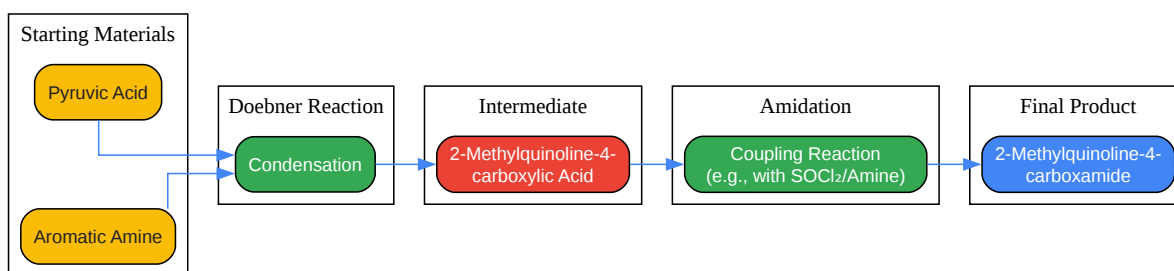
Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.^{[6][7]} Samples are dissolved in a suitable deuterated solvent, such as $\text{DMSO}-d_6$ or CDCl_3 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra are commonly obtained using an FT-IR spectrometer with KBr pellets or as a thin film.^{[2][8]}

- Mass Spectrometry: Low-resolution mass spectra can be recorded on a gas chromatograph/mass spectrometer system using electron ionization (EI) at 70 eV.[4] High-resolution mass spectra (HRMS) are often obtained using electrospray ionization (ESI).[6]
- UV-Vis Spectroscopy: UV-Vis absorption spectra can be recorded on a double beam UV-Vis spectrophotometer using quartz cells.[3][9] These spectra are useful for studying the electronic properties and stability of the compound in solution.[9]

Visualized Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of **2-Methylquinoline-4-carboxamide** derivatives.



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Caption: Synthetic workflow for **2-Methylquinoline-4-carboxamide**.

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